molecular formula C9H8BrFN2O B13915975 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole

6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole

Katalognummer: B13915975
Molekulargewicht: 259.07 g/mol
InChI-Schlüssel: VWOREONZZVJLTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce byproducts are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield a different indazole derivative.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . The presence of different substituents on the indazole ring can modulate its activity and selectivity towards various targets.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-3-fluoro-4-methoxy-2-methyl-2H-indazole stands out due to the combination of bromine, fluorine, methoxy, and methyl groups, which can enhance its biological activity and specificity. This unique structure allows for diverse chemical modifications and applications in different fields.

Eigenschaften

Molekularformel

C9H8BrFN2O

Molekulargewicht

259.07 g/mol

IUPAC-Name

6-bromo-3-fluoro-4-methoxy-2-methylindazole

InChI

InChI=1S/C9H8BrFN2O/c1-13-9(11)8-6(12-13)3-5(10)4-7(8)14-2/h3-4H,1-2H3

InChI-Schlüssel

VWOREONZZVJLTP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C2C(=CC(=CC2=N1)Br)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.